molecular formula C11H13N3O2S B4553300 13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4553300
M. Wt: 251.31 g/mol
InChI Key: GEBUGCGAVLKMEL-UHFFFAOYSA-N
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Description

13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is 251.07284784 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivities

Compounds incorporating pyrazoline and sulfonamide pharmacophores demonstrate significant bioactivity. For instance, derivatives synthesized for targeting carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) showed potent inhibitory activity with low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines. This highlights their potential as candidates for developing novel CA or AChE inhibitors (Ozmen Ozgun et al., 2019).

Tautomeric Behavior Studies

The tautomeric behavior of sulfonamide derivatives, including those related to 1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, has been investigated to understand their pharmaceutical and biological activities. Spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance have been employed to identify conformers, suggesting a significant relationship between molecular conformation and biological activity (Erturk et al., 2016).

Antimicrobial and Antiproliferative Activities

Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties have shown antimicrobial activity surpassing that of reference drugs. This suggests that the inclusion of sulfone groups in these derivatives enhances their effectiveness against bacteria and fungi (Alsaedi et al., 2019). Similarly, pyrazole-sulfonamide derivatives have been designed and tested for their antiproliferative activities, indicating selective efficacy against tumor cells, which underscores their potential in cancer treatment (Mert et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

The search for novel COX-2 inhibitors has led to the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives. Extensive SAR studies within this series have identified several potent and selective inhibitors of COX-2, indicating the critical role of the sulfonamide group in enhancing anti-inflammatory activity (Penning et al., 1997).

Novel Synthesis Methods

Efficient and selective synthesis methods have been developed for heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry. This includes protocols for synthesizing pyrazole-4-sulfonamides, showing the adaptability of these compounds in drug development (Tucker et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-9-11(8-14(2)12-9)17(15,16)13-10-6-4-3-5-7-10/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUGCGAVLKMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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